BenchChemオンラインストアへようこそ!

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate (CAS 1006321-89-6) is a synthetic heterocyclic building block that integrates a 3,5-dimethylpyrazole moiety tethered via an ethylene spacer to a 4-methylthiazole-5-carboxylate ethyl ester core. The compound belongs to the 2-(1H-pyrazol-1-yl)thiazole scaffold class, which has been exploited in medicinal chemistry for lactate dehydrogenase (LDH) inhibition and as a privileged fragment for antibacterial lead discovery.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39
CAS No. 1006321-89-6
Cat. No. B2478890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate
CAS1006321-89-6
Molecular FormulaC14H19N3O2S
Molecular Weight293.39
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C)C)C
InChIInChI=1S/C14H19N3O2S/c1-5-19-14(18)13-11(4)15-12(20-13)6-7-17-10(3)8-9(2)16-17/h8H,5-7H2,1-4H3
InChIKeyGZGOUPUGHNJANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate (CAS 1006321-89-6): A Pyrazole–Thiazole Hybrid Building Block for Medicinal Chemistry and Agrochemical Discovery


Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate (CAS 1006321-89-6) is a synthetic heterocyclic building block that integrates a 3,5-dimethylpyrazole moiety tethered via an ethylene spacer to a 4-methylthiazole-5-carboxylate ethyl ester core . The compound belongs to the 2-(1H-pyrazol-1-yl)thiazole scaffold class, which has been exploited in medicinal chemistry for lactate dehydrogenase (LDH) inhibition [1] and as a privileged fragment for antibacterial lead discovery [2]. Its molecular formula is C₁₄H₁₉N₃O₂S with a molecular weight of 293.39 g·mol⁻¹ . The presence of a flexible ethylene linker distinguishes it from directly linked pyrazolyl-thiazole congeners and provides a unique spatial arrangement of hydrogen-bond acceptor pharmacophoric elements that is not attainable with tighter scaffolds.

Why In-Class Pyrazolyl-Thiazole Analogs Cannot Substitute Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate Without Risk of Altered Pharmacological Profile


Within the broad 2-(1H-pyrazol-1-yl)thiazole family, even conservative structural modifications—such as deletion of the ethylene spacer, removal of pyrazole methyl substituents, or replacement of the thiazole 4-methyl group—can substantially alter key molecular properties. Computational comparison of the target compound (XLogP3 = 2.9) with its directly linked analog ethyl 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxylate (PubChem CID 98000048; XLogP3-AA = 2.2) reveals a ΔlogP of 0.7 units, indicating meaningfully higher lipophilicity that can influence membrane permeability and non-specific protein binding [1]. The ethylene spacer simultaneously increases the rotatable bond count from 4 to 6, enhancing conformational flexibility in ways that rigid analogs cannot replicate . This combination of altered lipophilicity and scaffold flexibility can unpredictably shift selectivity profiles; 2-pyrazol-1-yl-thiazoles are known to exhibit activity cliffs where small structural changes yield >100-fold differences in antibacterial MIC values against E. coli [2]. Consequently, evaluation of the exact compound—rather than a near neighbor—is required for reproducible SAR campaigns and hit-to-lead optimization.

Quantitative Structural and Physicochemical Differentiation of Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate from Closest Available Analogs


Lipophilicity Modulation via Ethylene Spacer: XLogP3 Comparison with Directly Linked Pyrazolyl-Thiazole Analog

The target compound exhibits an XLogP3 value of 2.9, compared to an XLogP3-AA of 2.2 for the directly linked analog ethyl 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxylate (PubChem CID 98000048), representing a ΔlogP of +0.7 log units. This increased lipophilicity arises from the ethylene spacer and the two methyl substituents on the pyrazole ring. The difference of 0.7 log units is expected to translate into enhanced passive membrane permeability, which may be beneficial for intracellular target engagement but could also affect solubility and plasma protein binding [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Conformational Flexibility: Rotatable Bond Count Comparison with Directly Linked Analog

The ethylene spacer in the target compound increases the number of rotatable bonds to 6, compared to only 4 rotatable bonds in the directly linked analog ethyl 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxylate (PubChem CID 98000048). This additional conformational freedom may enable the target compound to adopt binding poses that are sterically inaccessible to the more rigid comparator, particularly in protein binding pockets that require an extended ligand geometry [1].

Conformational Flexibility Scaffold Diversity Medicinal Chemistry

Scaffold Activity Validation: Antibacterial Potency Range of 2-Pyrazol-1-yl-thiazole Class Compounds

The 2-pyrazol-1-yl-thiazole scaffold class has demonstrated potent antibacterial activity in a high-throughput screening campaign of >125,000 compounds. Minimum inhibitory concentration (MIC) values for eight active compounds against ΔTolC Escherichia coli ranged from 0.037 to 8 μg·mL⁻¹. The most potent compound (MIC = 0.037 μg·mL⁻¹) exceeded erythromycin (MIC = 2.5 μg·mL⁻¹) by ~68-fold and approached levofloxacin potency (MIC = 0.016 μg·mL⁻¹). This class-level evidence establishes that the core scaffold—which the target compound elaborates with a flexible ethylene spacer—is a validated antibacterial pharmacophore [1]. Direct MIC data for the target compound (CAS 1006321-89-6) itself have not been reported in the open literature.

Antibacterial MIC Scaffold validation

Lactate Dehydrogenase (LDH) Inhibition: Patent-Disclosed Activity Range for 1H-Pyrazol-1-yl-thiazole Structural Class

Patent WO 2018/005807 A1 discloses 1H-pyrazol-1-yl-thiazoles as lactate dehydrogenase (LDH) inhibitors with cellular lactate production IC₅₀ values categorized as: +++ (<1 μM), ++ (1–10 μM), and + (10–57 μM). The patent defines broad structural scope wherein the thiazole ring may bear carboxylate esters at the 5-position and substituted pyrazoles at the 2-position, consistent with the core architecture of the target compound [1]. The target compound (CAS 1006321-89-6) is not explicitly enumerated in the patent, but its structural features—a carboxylate ester at the thiazole 5-position, an ethylene-linked 3,5-dimethylpyrazole—fall within the claimed Markush space. Direct IC₅₀ data for the specific compound have not been publicly disclosed.

Cancer Metabolism LDH Inhibition Patent SAR

Supply Chain Quality: Purity Specification Advantage Over Non-Commercial Analogs

The target compound is commercially available from MolCore with a certified purity of NLT 98% under ISO quality management systems, suitable for pharmaceutical R&D and quality control applications . In contrast, the directly linked analog ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (CAS 91643-68-4) is listed at 98% assay by EOS Med Chem but has not been reported in primary literature, and the simpler analog ethyl 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxylate (CAS 1240328-26-0) is offered at 97% purity by Thermo Scientific but with limited stock availability . The NLT 98% purity with ISO certification provides a quantifiable quality advantage for reproducible SAR studies.

Purity Quality Control Procurement

Recommended Application Scenarios for Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate Based on Quantitative Evidence


Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Lactate Dehydrogenase (LDH)

The 1H-pyrazol-1-yl-thiazole scaffold is patent-validated as an LDH inhibitor chemotype with cellular IC₅₀ values spanning <1 μM to 57 μM [1]. The target compound's ethylene spacer and 3,5-dimethyl substitution introduce physicochemical differentiation (ΔlogP +0.7 vs. directly linked analogs) that may translate into altered permeability and binding kinetics [2]. Researchers pursuing LDH-targeted cancer metabolism programs may evaluate this compound as a fragment for structure-guided optimization, particularly where increased lipophilicity is required for intracellular target access.

Antibacterial Lead Discovery Leveraging the 2-Pyrazol-1-yl-thiazole Pharmacophore

The scaffold class exhibits antibacterial MIC values as low as 0.037 μg·mL⁻¹ against Gram-negative E. coli, outperforming erythromycin by ~68-fold [1]. Although direct MIC data for the target compound are not yet reported, its structural features (flexible ethylene linker, dual methyl substitution) position it within the active scaffold space for systematic SAR exploration. Procurement for phenotypic screening or target-based antibacterial assays is scientifically justified given the class-level precedent.

Physicochemical Property Screening Libraries for CNS or Intracellular Target Profiling

With a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 85.2 Ų, the target compound resides near the upper boundary of CNS drug-like chemical space (typically logP 1–3, TPSA <90 Ų) [1]. Its higher lipophilicity relative to directly linked pyrazolyl-thiazoles (XLogP3-AA = 2.2) [2] makes it a candidate for inclusion in diversity screening sets aimed at intracellular targets where moderate membrane permeability is advantageous but excessive lipophilicity-driven promiscuity must be avoided.

Synthetic Methodology Development Using Pyrazole-Thiazole Hybrid Intermediates

The compound features a hydrolyzable ethyl ester at the thiazole 5-position, offering a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amide coupling, or hydrazinolysis). Its commercial availability at NLT 98% purity under ISO quality systems [1] ensures batch-to-batch consistency for reaction optimization studies, method validation, and the preparation of focused compound libraries derived from the pyrazole-thiazole hybrid core.

Quote Request

Request a Quote for Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.